3-(Methyloxy)-2-propylbenzoic acid
Description
3-(Methyloxy)-2-propylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₁₁H₁₄O₃ and a calculated molecular weight of 194.23 g/mol. Its structure features a methoxy group (-OCH₃) at the 3-position and a propyl chain (-CH₂CH₂CH₃) at the 2-position of the benzene ring, with the carboxylic acid (-COOH) at position 1 (Figure 1).
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-methoxy-2-propylbenzoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-5-8-9(11(12)13)6-4-7-10(8)14-2/h4,6-7H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
UYVQEITXPCUXPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC=C1OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical differences between 3-(Methyloxy)-2-propylbenzoic acid and related benzoic acid derivatives:
Detailed Comparisons:
Substituent Effects on Acidity
- This compound : The electron-donating methoxy group at position 3 slightly reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2). The propyl group has minimal electronic impact but adds steric hindrance.
- 3-Methoxy-2-nitrobenzoic acid : The nitro group at position 2 (electron-withdrawing) significantly lowers pKa, increasing acidity .
Reactivity in Electrophilic Substitution
- 3-Methoxybenzoic acid : Methoxy directs nitration to position 2 (ortho to -OCH₃), as seen in its conversion to 3-methoxy-2-nitrobenzoic acid .
- This compound : The propyl group at position 2 may block electrophilic attack at adjacent positions, while the methoxy group directs reactions to positions 4 or 6.
Challenges and Opportunities
- Steric Hindrance : The propyl group in this compound may complicate reactions requiring spatial accessibility.
- Underexplored Reactivity : While nitro and methyl analogs are well-studied, the unique substituent combination in this compound warrants further investigation for catalytic or pharmaceutical applications.
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